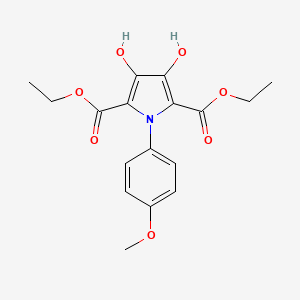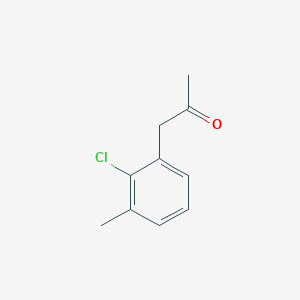
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate is an organic compound with the molecular formula C12H22O4S. This compound is characterized by the presence of an ethyl ester group, a sulfanyl group, and a methylbutanoate backbone. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 3-methylbutanoate with 2-ethoxy-2-oxoethyl sulfide in the presence of a base such as sodium ethylate. The reaction is typically carried out in an alcohol/benzene medium, yielding the target compound in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The ester group can undergo hydrolysis, releasing the active sulfanyl moiety, which can then interact with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]acetate
- Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate
Uniqueness
ethyl 3-(ethoxycarbonylmethylmercapto)-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the sulfanyl and ester groups allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Propiedades
Número CAS |
56291-32-8 |
|---|---|
Fórmula molecular |
C11H20O4S |
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-3-methylbutanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-14-9(12)7-11(3,4)16-8-10(13)15-6-2/h5-8H2,1-4H3 |
Clave InChI |
WJZCLGBCFQMXDB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)(C)SCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[2-(3-Ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-one](/img/structure/B8664377.png)




![1-methyl-4-(methylthio)-1H-imidazo[4,5-c]pyridine](/img/structure/B8664407.png)



